2-Chloropyrimidine-4-sulfonyl fluoride
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Overview
Description
2-Chloropyrimidine-4-sulfonyl fluoride is a chemical compound with the molecular formula C4H2ClFN2O2S and a molecular weight of 196.59 g/mol It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 2-position and a sulfonyl fluoride group at the 4-position
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which 2-chloropyrimidine-4-sulfonyl fluoride belongs, are known to have a range of pharmacological effects . They are often used in the synthesis of drugs with antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic attack, favoring the formation of c-4 substituted products . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This suggests that this compound may affect similar pathways.
Result of Action
Given the known anti-inflammatory effects of pyrimidines , it’s possible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Sulfonyl fluorides, a group to which this compound belongs, have been found to be reactive probes in chemical biology and molecular pharmacology . They possess a balance of biocompatibility and protein reactivity, making them useful in various biochemical reactions .
Molecular Mechanism
This interaction can lead to changes in gene expression and enzyme activity .
Preparation Methods
One common method is the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Chemical Reactions Analysis
2-Chloropyrimidine-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl radicals, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloropyrimidine-4-sulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloropyrimidine-4-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
Sulfonyl Chlorides: These compounds are similar in structure but have a chlorine atom instead of a fluoride atom.
Fluorosulfonyl Radicals: These are reactive intermediates used in the synthesis of sulfonyl fluorides and have similar reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloropyrimidine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-4-7-2-1-3(8-4)11(6,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHIDBGKQJWRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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